Antiviral agent 33
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Overview
Description
Antiviral Agent 33, also known as RK-33, is a broad-spectrum antiviral compound that targets DEAD-box RNA helicase DDX3X. This enzyme plays a crucial role in RNA metabolism and the antiviral response. By inhibiting DDX3X, this compound effectively limits viral replication in cells, making it a promising candidate for treating various viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nucleoside analogs, such as Antiviral Agent 33, typically involves several steps. One common method includes the fluorination of simple heteroaryl-substituted aldehyde starting materials, followed by an enantioselective aldol reaction with a dioxanone. This is then reduced and subjected to intramolecular annulative fluoride displacement to forge the nucleoside analog .
Industrial Production Methods: Industrial production of nucleoside analogs often relies on chiral pool starting materials and efficient synthetic routes. For example, the synthesis of the broad-spectrum antiviral agent remdesivir requires eight steps and a final chiral HPLC separation of diastereomers .
Chemical Reactions Analysis
Types of Reactions: Antiviral Agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antiviral Agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analog synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting viral replication and its effects on RNA metabolism.
Industry: Utilized in the development of antiviral therapies and as a reference compound for drug discovery.
Mechanism of Action
Antiviral Agent 33 exerts its effects by inhibiting the enzymatic activities of DEAD-box RNA helicase DDX3X. This enzyme is involved in RNA metabolism and the antiviral response. By blocking DDX3X’s catalytic activities, this compound limits viral replication in cells. The molecular targets and pathways involved include the inhibition of viral RNA synthesis and the disruption of viral protein production .
Comparison with Similar Compounds
Remdesivir: Another broad-spectrum antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Molnupiravir: Incorporates into viral RNA, causing lethal mutagenesis.
Uniqueness: Antiviral Agent 33 is unique in its mechanism of action, targeting the host cellular co-factor DDX3X rather than a viral protein. This approach helps overcome drug resistance associated with common antiviral therapies .
Properties
Molecular Formula |
C24H46N3O6PS2 |
---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[2-(tetradecyldisulfanyl)ethoxy]phosphinic acid |
InChI |
InChI=1S/C24H46N3O6PS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-35-36-18-16-33-34(30,31)21-32-22(20-28)19-27-15-14-23(25)26-24(27)29/h14-15,22,28H,2-13,16-21H2,1H3,(H,30,31)(H2,25,26,29)/t22-/m0/s1 |
InChI Key |
UYNVBEROGNUNOP-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCSSCCOP(=O)(CO[C@@H](CN1C=CC(=NC1=O)N)CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCSSCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O |
Origin of Product |
United States |
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